molecular formula C16H17N B2848123 2-Benzyl-1,2,3,4-tetrahydroquinoline CAS No. 50610-82-7

2-Benzyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2848123
CAS No.: 50610-82-7
M. Wt: 223.319
InChI Key: QEYCTWCXRNTSEP-UHFFFAOYSA-N
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Description

2-Benzyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C16H17N. It belongs to the class of tetrahydroquinolines, which are derivatives of quinoline. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the hydrogenation of quinoline in the presence of a catalyst such as palladium on carbon can yield 1,2,3,4-tetrahydroquinoline. The benzylation of this intermediate with benzyl chloride in the presence of a base like sodium hydride can produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yields and purity. The benzylation step is optimized to minimize side reactions and maximize the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline core but lacks the benzyl group.

    2-Phenyl-1,2,3,4-tetrahydroquinoline: Similar structure with a phenyl group instead of a benzyl group.

    1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline core

Uniqueness: 2-Benzyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-benzyl-1,2,3,4-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)17-15/h1-9,15,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYCTWCXRNTSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50610-82-7
Record name 2-benzyl-1,2,3,4-tetrahydroquinoline
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